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molecular formula C11H8O3 B101515 6-Hydroxy-2-naphthoic acid CAS No. 16712-64-4

6-Hydroxy-2-naphthoic acid

Cat. No. B101515
M. Wt: 188.18 g/mol
InChI Key: KAUQJMHLAFIZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05643494

Procedure details

A stainless steel pressure autoclave is charged with 100 parts of potassium formate and the melt is freed from residual moisture at 230° C., with stirring and in vacuo. It is then heated to 280° C. and 50 bar of carbon monoxide are injected. Using a metering pump, a mixture of 20 parts of potassium naphtholate with 25 parts of potassium carbonate are metered in as a suspension in kerosene over a period of 5 hours. Some of this kerosene is removed from the reaction vessel by distillation under reduced pressure, and is condensed and expelled. After it has been cooled, the reaction mixture is taken up in water, and the upper, kerosene phase is separated off after settling. The reaction mixture is acidified with sulfuric acid to a pH of 7 and then the unreacted β-naphtholate precipitates and is separated off. On further acidification to pH 4, first the 2-hydroxynaphthalene-6-carboxylic acid precipitates, and finally at pH 1 the other acids do likewise. The reaction mixture is worked up to give 2-hydroxynaphthalene-6-carboxylic acid in a yield of 72% based on the potassium naphtholate employed. Secondary products are 8% of unreacted γ-naphthol, 4% of 2-hydroxynaphthalene-3-carboxylic acid and 12% of 2-hydroxynaphthalene-3,6-dicarboxylic acid.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium formate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
kerosene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([O-:3])=[O:2].[K+].[C]=O.[C:7]1([O-])[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1.[K+].C(=O)([O-])[O-:20].[K+].[K+]>O>[OH:20][C:8]1[CH:9]=[CH:10][C:11]2[C:16](=[CH:15][CH:14]=[C:13]([C:1]([OH:3])=[O:2])[CH:12]=2)[CH:7]=1 |f:0.1,3.4,5.6.7,^3:4|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
potassium formate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Three
Name
20
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
kerosene
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
280 °C
Stirring
Type
CUSTOM
Details
with stirring and in vacuo
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is freed from residual moisture at 230° C.
CUSTOM
Type
CUSTOM
Details
Some of this kerosene is removed from the reaction vessel by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
condensed
TEMPERATURE
Type
TEMPERATURE
Details
After it has been cooled
CUSTOM
Type
CUSTOM
Details
the upper, kerosene phase is separated off
CUSTOM
Type
CUSTOM
Details
the unreacted β-naphtholate precipitates
CUSTOM
Type
CUSTOM
Details
is separated off
CUSTOM
Type
CUSTOM
Details
On further acidification to pH 4, first the 2-hydroxynaphthalene-6-carboxylic acid precipitates

Outcomes

Product
Name
Type
product
Smiles
OC1=CC2=CC=C(C=C2C=C1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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